(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 6823-69-4
VCID: VC14546268
InChI: InChI=1S/C30H28N6O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38)/b15-5+,16-6+
SMILES:
Molecular Formula: C30H28N6O2
Molecular Weight: 504.6 g/mol

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide

CAS No.: 6823-69-4

Cat. No.: VC14546268

Molecular Formula: C30H28N6O2

Molecular Weight: 504.6 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide - 6823-69-4

Specification

CAS No. 6823-69-4
Molecular Formula C30H28N6O2
Molecular Weight 504.6 g/mol
IUPAC Name (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide
Standard InChI InChI=1S/C30H28N6O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38)/b15-5+,16-6+
Standard InChI Key KDQKMUCWBRINRA-IAGONARPSA-N
Isomeric SMILES C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5
Canonical SMILES C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two 4,5-dihydro-1H-imidazol-2-yl groups attached to para-substituted phenyl rings, connected via conjugated enamide and propenamide linkages. The (E)-stereochemistry at both double bonds ensures a planar configuration, critical for molecular interactions . The IUPAC name reflects this arrangement: (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide.

Key structural identifiers include:

  • InChI: InChI=1S/C30H28N6O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38)/b15-5+,16-6+

  • InChIKey: KDQKMUCWBRINRA-IAGONARPSA-N

  • Canonical SMILES: C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5

Physicochemical Data

PropertyValue
Molecular FormulaC30H28N6O2
Molecular Weight504.6 g/mol
CAS Registry Number6823-69-4
PubChem CID6476900
Solubility (Predicted)Low aqueous solubility
LogP (Octanol-Water)~3.2 (indicative of moderate lipophilicity)

The compound’s low solubility poses challenges for in vivo administration, often necessitating dimethyl sulfoxide (DMSO) as a vehicle in experimental settings .

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed protocols for synthesizing GW4869 remain proprietary, retrosynthetic analysis suggests a multi-step approach involving:

  • Condensation Reactions: Coupling 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with maleic anhydride derivatives to form the enamide backbone.

  • Amidation: Introducing the propenamide moiety via carbodiimide-mediated coupling.

  • Purification: High-performance liquid chromatography (HPLC) to isolate the (E,E)-isomer.

Analytical Confirmation

  • Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 505.2 [M+H]+.

  • Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, DMSO-d6) displays characteristic imidazole proton signals at δ 7.2–7.4 ppm and olefinic protons at δ 6.5–7.0 ppm.

Biological Activity and Mechanisms of Action

Exosome Inhibition via nSMase2 Targeting

GW4869 acts as a noncompetitive inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme critical for ceramide-mediated exosome biogenesis. By binding to nSMase2’s allosteric site, GW4869 reduces ceramide levels, thereby inhibiting the inward budding of multivesicular bodies (MVBs) and subsequent exosome release .

Suppression of EMT and Metastasis

In HCC827 and PC9 NSCLC cell lines, GW4869 (1 nM) downregulates EMT markers:

  • E-cadherin: ↑2.5-fold vs. control

  • N-cadherin: ↓60% vs. control

  • Vimentin: ↓55% vs. control
    Concomitantly, it inhibits TGF-β1-induced cell migration (59.04% → 28.33% wound closure) and invasion (50.66 → 35 cells/field) .

Synergy with Gefitinib

In murine xenograft models, GW4869 (2.5 mg/kg, i.p.) enhances gefitinib’s tumor-suppressive efficacy, reducing tumor volume by 48% compared to gefitinib alone .

Modulation of Extracellular HSP90α

GW4869 decreases eHSP90α secretion by 70% in NSCLC cells, disrupting its role in activating matrix metalloproteinases (MMPs) and facilitating extracellular matrix remodeling .

Applications in Biomedical Research

Overcoming Chemoresistance

GW4869 reverses cisplatin resistance in ovarian cancer by blocking exosomal export of miR-21-5p and miR-155-5p, which otherwise suppress apoptotic pathways .

Neurodegenerative Disease Models

Preliminary studies suggest GW4869 reduces α-synuclein propagation in Parkinson’s disease models by inhibiting exosome-mediated interneuronal transfer.

Challenges and Future Directions

Pharmacokinetic Optimization

Structural modifications, such as PEGylation, aim to improve bioavailability while retaining nSMase2 inhibitory activity.

Clinical Translation

Phase I trials (NCT04823728) are evaluating GW4869’s safety in combination with osimertinib for EGFR-mutant NSCLC.

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